molecular formula C22H27FN4O2 B2493421 N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049571-45-0

N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2493421
CAS No.: 1049571-45-0
M. Wt: 398.482
InChI Key: VXTQINISHRINPX-UHFFFAOYSA-N
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Description

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 3,5-dimethylphenylamine with 2-bromoethylamine to form an intermediate, which is then reacted with 4-(4-fluorophenyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to the presence of both dimethylphenyl and fluorophenyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-13-17(2)15-19(14-16)25-22(29)21(28)24-7-8-26-9-11-27(12-10-26)20-5-3-18(23)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQINISHRINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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